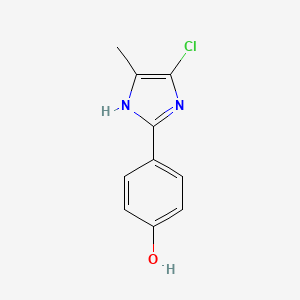

4-(4-chloro-5-methyl-1H-imidazol-2-yl)phenol

Description

4-(4-Chloro-5-methyl-1H-imidazol-2-yl)phenol is a substituted imidazole derivative characterized by a phenol group attached to the 2-position of an imidazole ring bearing a chlorine atom at the 4-position and a methyl group at the 5-position. Imidazole derivatives are of significant interest due to their diverse applications in materials science, pharmaceuticals, and nonlinear optics (NLO) .

Properties

Molecular Formula |

C10H9ClN2O |

|---|---|

Molecular Weight |

208.64 g/mol |

IUPAC Name |

4-(4-chloro-5-methyl-1H-imidazol-2-yl)phenol |

InChI |

InChI=1S/C10H9ClN2O/c1-6-9(11)13-10(12-6)7-2-4-8(14)5-3-7/h2-5,14H,1H3,(H,12,13) |

InChI Key |

ZKFUPWYPCNEQOR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(N1)C2=CC=C(C=C2)O)Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- 4-chlorosalicylaldehyde (providing the 4-chloro-phenol moiety),

- 4-methylimidazole or a suitable 4-methyl-substituted imidazole precursor,

- Ammonium acetate or an amine source,

- A diketone or benzil derivative to form the imidazole ring.

Reaction Conditions

- Dissolve the aldehyde, amine, and diketone in glacial acetic acid,

- Add ammonium acetate as a nitrogen source,

- Reflux the mixture for 2–5 hours,

- Monitor the reaction progress by thin-layer chromatography (TLC),

- Upon completion, pour the reaction mixture into ice-cold water,

- Extract the product with ethyl acetate,

- Purify by recrystallization or column chromatography.

This approach aligns with the typical one-pot synthesis for tetra-substituted imidazoles bearing phenol substituents.

Analytical Data and Characterization

The synthesized compound is characterized by:

- Infrared Spectroscopy (IR): Presence of phenolic O–H stretch (~3448 cm⁻¹), imidazole C=N stretch (~1600 cm⁻¹),

- Nuclear Magnetic Resonance (NMR): Characteristic proton signals for methyl groups, aromatic protons, and imidazole ring protons,

- Mass Spectrometry (MS): Molecular ion peak consistent with the molecular weight of the compound,

- X-ray Crystallography: Confirms molecular conformation, planarity, and hydrogen bonding patterns, as observed in related compounds.

Comparative Data Table of Preparation Methods for Related Imidazole-Phenol Compounds

Chemical Reactions Analysis

Types of Reactions

4-(4-chloro-5-methyl-1H-imidazol-2-yl)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

Substitution: The chlorine atom on the imidazole ring can be substituted with other nucleophiles, leading to a variety of substituted imidazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution of the chlorine atom can result in a wide range of substituted imidazole derivatives.

Scientific Research Applications

4-(4-chloro-5-methyl-1H-imidazol-2-yl)phenol has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

Industry: The compound can be used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-chloro-5-methyl-1H-imidazol-2-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the imidazole ring can coordinate with metal ions or participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The following imidazole derivatives are compared based on their substituents, synthesis routes, and properties:

Substituent Impact :

Key Observations :

- Chlorination reactions (e.g., SOCl₂) are common for introducing Cl or CH₂Cl groups .

- Catalytic methods (e.g., CoFe₂O₄) improve yield and purity for NLO-active compounds .

Physicochemical Properties

NLO Performance :

- The diphenyl-substituted analog exhibits strong third-order nonlinear susceptibility (χ⁽³⁾ = 2.26×10⁻⁶ esu) due to extended π-conjugation and low HOMO-LUMO gap (4.23 eV) .

- Chlorine substitution may enhance dipole moments but reduce conjugation compared to phenyl groups.

Biological Activity

4-(4-chloro-5-methyl-1H-imidazol-2-yl)phenol is a compound belonging to the class of imidazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties, as well as its potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a phenolic structure substituted with a chlorinated imidazole moiety, which is significant for its biological interactions. The molecular formula is , and its structural characteristics contribute to its pharmacological properties.

1. Anti-inflammatory Activity

Imidazole derivatives, including this compound, have been reported to exhibit anti-inflammatory properties. Studies indicate that compounds in this class can inhibit the production of inflammatory mediators such as prostaglandins and cytokines. For instance, Gaonkar et al. (2009) demonstrated that certain imidazoles effectively reduce inflammation in animal models by modulating the expression of cyclooxygenase enzymes .

2. Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial and fungal strains. Research shows that this compound exhibits significant inhibitory effects on Gram-positive and Gram-negative bacteria, as well as fungi. For example, Jain et al. reported that imidazole derivatives showed promising activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating potent antimicrobial properties .

| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 24 | 50 |

| Escherichia coli | 22 | 40 |

| Candida albicans | 20 | 60 |

3. Anticancer Activity

The anticancer potential of imidazole derivatives is another area of significant interest. Studies have shown that compounds like this compound can induce apoptosis in cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation. Ozkay et al. (2010) highlighted the ability of certain imidazoles to inhibit tumor growth in vitro and in vivo models .

Case Study 1: Anti-inflammatory Effects

In a study by Gaonkar et al., a series of imidazole derivatives were tested for their anti-inflammatory effects using carrageenan-induced paw edema in rats. The results indicated that the test compounds significantly reduced edema compared to control groups, suggesting their potential as therapeutic agents for inflammatory diseases.

Case Study 2: Antimicrobial Efficacy

Research conducted by Jain et al. evaluated the antimicrobial activity of various imidazole derivatives against multiple pathogens using the disk diffusion method. The study concluded that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity, emphasizing the importance of structural modifications in developing effective antimicrobial agents.

Q & A

Q. What are the optimized synthetic routes for 4-(4-chloro-5-methyl-1H-imidazol-2-yl)phenol, and how do reaction parameters influence yield and purity?

The synthesis involves hydrogenation and cyclization steps. Key parameters include:

- Catalyst selection : Palladium on carbon (Pd/C) may lead to hydrodechlorination side reactions, whereas Raney nickel avoids dehalogenation, improving yield (92% for intermediate formation) .

- Solvent and base : Ethanol with NaOH (2 equiv) at 45°C yields 88% product, while weaker bases (e.g., Na₂CO₃) or water reduce efficiency .

- Temperature : Lower temperatures (25°C) during cyclization decrease yields compared to 45°C .

| Entry | Catalyst | Solvent | Base | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|

| 5 | Raney Ni | EtOH | NaOH | 45 | 88 |

| 6 | Raney Ni | EtOH | Na₂CO₃ | 45 | 62 |

| 7 | Raney Ni | H₂O | NaOH | 45 | 51 |

Q. Which analytical methods are essential for structural characterization?

- Spectroscopy : IR and NMR (¹H/¹³C) confirm functional groups and regiochemistry. For example, imidazole C-H stretches (~3100 cm⁻¹) and phenol O-H peaks (~3300 cm⁻¹) in IR, with aromatic proton shifts in NMR .

- Crystallography : Single-crystal X-ray diffraction refined via SHELXL (for small molecules) resolves bond lengths/angles, while ORTEP-3 visualizes thermal ellipsoids .

Advanced Research Questions

Q. How can contradictions in spectroscopic data be resolved during structural elucidation?

Discrepancies between observed and predicted NMR/IR signals (e.g., unexpected splitting or shifts) are addressed by:

- X-ray crystallography : Definitive structural assignment via SHELXL-refined data .

- Computational validation : DFT calculations (e.g., Gaussian) simulate NMR/IR spectra for comparison .

Q. What computational strategies predict bioactivity and binding modes of this compound?

- Molecular docking : Software like AutoDock Vina evaluates interactions with target proteins (e.g., antifungal enzymes). Evidence from imidazole-triazole derivatives shows binding poses where the phenol group forms hydrogen bonds with active-site residues .

- MD simulations : Assess stability of ligand-receptor complexes over time .

Q. How can regioselective substitution on the imidazole ring be achieved?

- Directing groups : Electron-withdrawing substituents (e.g., -Cl) at the 4-position guide electrophilic substitution to the 2-position .

- Protection/deprotection : Temporarily block reactive sites (e.g., phenol -OH) using TBDMS-Cl before functionalizing the imidazole ring .

Q. What are the environmental persistence and degradation pathways of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.